molecular formula C11H14N2O2 B13586165 1-(2-Nitrophenethyl)cyclopropan-1-amine

1-(2-Nitrophenethyl)cyclopropan-1-amine

Cat. No.: B13586165
M. Wt: 206.24 g/mol
InChI Key: NNUPFKLSNLEITL-UHFFFAOYSA-N
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Description

1-(2-Nitrophenethyl)cyclopropan-1-amine is a cyclopropane-based amine derivative featuring a 2-nitrophenethyl substituent. The compound consists of a cyclopropane ring directly bonded to an amine group, with a phenethyl chain substituted by a nitro group at the ortho position of the benzene ring.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine

InChI

InChI=1S/C11H14N2O2/c12-11(7-8-11)6-5-9-3-1-2-4-10(9)13(14)15/h1-4H,5-8,12H2

InChI Key

NNUPFKLSNLEITL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCC2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenethyl)cyclopropan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Nitrophenethyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenethyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Structural Features of Cyclopropan-1-amine Derivatives

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Structural Notes
1-(2-Nitrophenethyl)cyclopropan-1-amine 2-Nitro on phenethyl chain Not explicitly provided Phenethyl linker enhances lipophilicity
1-(2-Bromophenyl)cyclopropan-1-amine Bromo at ortho phenyl position C₉H₁₁BrClN 248.55 Direct aryl substitution, halogenated
1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine Fluoro (ortho), methoxy (meta) C₁₀H₁₃ClFNO 217.67 Mixed electron-withdrawing/donating groups
1-(2-Methylpyridin-4-yl)cyclopropan-1-amine Methylpyridinyl substituent C₉H₁₂N₂ 148.20 Heterocyclic substitution enhances solubility

Key Observations :

  • Phenethyl vs. Direct Aryl Substitution : The phenethyl chain in 1-(2-Nitrophenethyl)cyclopropan-1-amine introduces flexibility and lipophilicity, unlike analogs with direct aryl substitution (e.g., bromophenyl derivatives) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Stability/Storage Conditions
1-(2-Nitrophenethyl)cyclopropan-1-amine Not reported Likely low Sensitive to heat/light*
1-(2-Bromophenyl)cyclopropan-1-amine Not reported Low (hydrochloride salt) Store at 2–8°C
1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine Not reported Moderate (hydrochloride salt) Stable under ISO-certified conditions
1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine Not reported Low Hydrochloride salt enhances stability

Key Observations :

  • Nitro Group Impact: The nitro group may reduce solubility compared to halogenated derivatives but could enhance reactivity in reduction reactions (e.g., conversion to amino groups).
  • Salt Forms : Hydrochloride salts (e.g., in bromophenyl and fluorophenyl analogs) improve stability and handling .

Key Observations :

  • Intermediate Utility : Cyclopropanamine derivatives are widely used as high-purity intermediates (e.g., fluorophenyl analogs in ISO-certified synthesis) .

Key Observations :

  • Phenethyl Chain Synthesis : Requires sequential alkylation or coupling reactions to attach the phenethyl group, contrasting with direct aryl substitution methods .

Biological Activity

1-(2-Nitrophenethyl)cyclopropan-1-amine is an organic compound characterized by its unique structure, which includes a cyclopropane ring attached to a 2-nitrophenethyl group. Its molecular formula is C11H14N2O2, and it has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and antifungal domains.

PropertyValue
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
IUPAC Name1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine
InChIInChI=1S/C11H14N2O2/c12-11(7-8-11)6-5-9-3-1-2-4-10(9)13(14)15/h1-4H,5-8,12H2
InChI KeyNNUPFKLSNLEITL-UHFFFAOYSA-N
Canonical SMILESC1CC1(CCC2=CC=CC=C2N+[O-])N

Antimicrobial Properties

Research indicates that 1-(2-Nitrophenethyl)cyclopropan-1-amine exhibits significant antimicrobial activity. Its mechanism of action may involve the reduction of the nitro group to form reactive intermediates that can interact with microbial cellular components, leading to cell death.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, 1-(2-Nitrophenethyl)cyclopropan-1-amine was tested against several bacterial strains. The results showed that it had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic properties against cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, which is a crucial mechanism for the development of anti-cancer drugs.

Research Findings:
A recent study evaluated the cytotoxic effects of various derivatives, including 1-(2-Nitrophenethyl)cyclopropan-1-amine, on cancer cell lines such as MDA-MB-231 and HT-29. The compound exhibited varying degrees of cytotoxicity, with specific concentrations leading to significant cell death compared to control groups .

The biological activity of 1-(2-Nitrophenethyl)cyclopropan-1-amine is hypothesized to involve several mechanisms:

  • Reduction of Nitro Group: The nitro group can be reduced to an amine, forming reactive species that can interact with nucleophilic sites in biological molecules.
  • Structural Rigidity: The cyclopropane ring contributes to the compound's structural rigidity, potentially enhancing its binding affinity to biological targets.

Similar Compounds

Compound NameStructural FeatureBiological Activity
1-(4-Nitrophenethyl)cyclopropan-1-amineNitro group in para positionAntimicrobial activity
Cyclopropanamine derivativesVarious substituents on cyclopropaneVariable biological activity

Uniqueness: The ortho position of the nitro group in 1-(2-Nitrophenethyl)cyclopropan-1-amine significantly influences its chemical reactivity and biological activity compared to its para-substituted analogs.

Q & A

Q. What are the common synthetic routes for 1-(2-Nitrophenethyl)cyclopropan-1-amine, and what reaction conditions are critical for success?

Methodological Answer: Synthesis typically involves cyclopropanation of a nitro-substituted phenethyl precursor followed by amine functionalization. Key steps include:

  • Cyclopropanation: Using palladium-catalyzed carbonylation or strain-promoted ring-opening reactions to form the cyclopropane ring .
  • Amine Introduction: Reductive amination or nucleophilic substitution under basic conditions (e.g., NaHCO₃ in dichloromethane) .
  • Critical Conditions: Temperature control (<40°C to avoid nitro group reduction), inert atmosphere (N₂/Ar), and catalysts like Pd(OAc)₂ for regioselectivity .

Q. How is the purity and structural integrity of 1-(2-Nitrophenethyl)cyclopropan-1-amine validated in research settings?

Methodological Answer:

  • Chromatography: HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirms cyclopropane ring (δ 1.2–1.8 ppm) and nitro group (δ 7.5–8.2 ppm aromatic signals) .
    • HRMS: Validates molecular ion ([M+H]⁺ calculated for C₁₁H₁₃N₂O₂: 221.0926) .
  • X-ray Crystallography: Resolves stereochemistry and bond angles in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical control during synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd, Cu, or Ni catalysts to enhance cyclopropanation efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve nitro group stability but may reduce cyclopropane ring strain .
  • Stereochemical Control: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation yield enantiomerically pure products .

Q. What mechanistic insights explain the nitro group’s influence on pharmacological activity?

Methodological Answer:

  • Electron-Withdrawing Effects: The nitro group enhances electrophilicity, improving receptor binding (e.g., serotonin transporters) .
  • Metabolic Stability: Nitro reduction in vivo may generate reactive intermediates, requiring prodrug strategies .
  • Computational Modeling: DFT calculations predict binding affinity to monoamine transporters (e.g., ΔG = -8.2 kcal/mol for SERT) .

Q. How can researchers resolve contradictions in substituent-driven reactivity across studies?

Methodological Answer:

  • Systematic SAR Studies: Synthesize analogs with single substituent variations (e.g., 2-nitro vs. 3-nitro) to isolate effects .
  • Kinetic Analysis: Compare reaction rates (e.g., Hammett plots) to quantify electronic contributions .
  • Meta-Analysis: Aggregate data from PubChem and DSSTox to identify trends (e.g., nitro groups reduce logP by 0.5–1.0) .

Q. What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to serotonin receptors (PDB: 5I6X) .
  • MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models: Train models on datasets (e.g., ChEMBL) to predict ADMET properties .

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